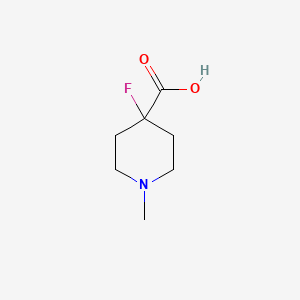

4-Fluoro-1-methylpiperidine-4-carboxylic acid

Description

Its hydrochloride salt () is a stabilized form, likely used in pharmaceutical synthesis or biochemical studies. Piperidine scaffolds are critical in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors. The fluorine substituent enhances electronegativity and metabolic stability, while the methyl group influences steric bulk and lipophilicity .

Properties

IUPAC Name |

4-fluoro-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCVRGQFNJITLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpiperidine-4-carboxylic acid typically involves the fluorination of 1-methylpiperidine followed by carboxylation.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-1-methylpiperidine-4-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances biological activity and pharmacokinetic properties, making it valuable in developing drugs for neurological and psychiatric disorders.

Case Studies in Drug Development

- Alzheimer's Disease Treatment : Derivatives of piperidine, including 4-fluoro analogs, have been explored for their potential in treating Alzheimer's disease. The compound's ability to interact with neurotransmitter systems makes it a candidate for further research in this area .

- Antipsychotic Agents : Research indicates that piperidine derivatives can exhibit antipsychotic properties. The incorporation of fluorine into the piperidine structure may enhance receptor binding affinity, leading to improved therapeutic profiles .

Synthesis and Chemical Reactions

The synthesis of this compound involves several methods that utilize various catalysts and reaction conditions. These methods are pivotal for obtaining high yields and purity.

Synthesis Techniques

Research Applications

The compound has been utilized in various research contexts, particularly in studying its effects on neurotransmitter systems and its potential as a therapeutic agent.

Neuropharmacological Studies

Research has focused on how this compound interacts with dopamine and serotonin receptors. This interaction is crucial for understanding its potential effects on mood regulation and cognitive function .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (A814879)

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight : 201.22 g/mol

- Key Features : Ethoxycarbonyl group at the 1-position instead of methyl.

- Physicochemical Data (): Log S: -1.7 (moderate solubility). Hydrogen Bond Acceptors: 4; Donors: 2. TPSA: 66.4 Ų (polar surface area).

- The carboxylic acid moiety remains intact, but the electron-withdrawing ethoxycarbonyl group may lower pKa compared to the methyl-substituted analog .

Piperidine-4-carboxylic Acid Hydrochloride (Isonipecotic Acid Hydrochloride)

- Molecular Formula: C₆H₁₁NO₂·HCl

- Molecular Weight : 165.6 g/mol

- Key Features: No substituents on the piperidine ring.

- Comparison : The absence of fluorine and methyl groups simplifies the structure, enhancing solubility (due to lower molecular weight) but reducing metabolic stability. Isonipecotic acid is a common building block in drug design, but the target compound’s fluorine and methyl groups may confer superior bioavailability .

4-Aminocarbonyl-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylic Acid Methyl Ester

- Molecular Formula : C₁₄H₁₈FN₃O₃

- Molecular Weight : 295.31 g/mol

- Key Features: Fluorophenylamino and carbamoyl substituents at the 4-position.

- However, the methyl ester reduces acidity compared to the free carboxylic acid in the target compound .

1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic Acid

- Molecular Formula: C₁₃H₁₄F₃NO₂

- Molecular Weight : 281.26 g/mol

- Purity : 97% ().

- Key Features : Trifluoromethylphenyl group at the 1-position.

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid and enhancing resistance to oxidative metabolism. This substitution may improve CNS penetration but could reduce solubility due to increased lipophilicity .

Biological Activity

4-Fluoro-1-methylpiperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H12FNO2

- Molecular Weight : 161.18 g/mol

This compound features a piperidine ring substituted with a fluorine atom and a carboxylic acid group, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperidine carboxylic acids exhibit significant antimicrobial properties. For instance, studies on related organotin(IV) carboxylates have shown powerful activity against various bacterial and fungal strains, suggesting that similar compounds may possess comparable effects due to structural similarities .

Neurotransmitter Modulation

Compounds derived from piperidine structures, including this compound, have been investigated for their roles as monoamine neurotransmitter reuptake inhibitors. This activity is crucial for the treatment of neurological disorders such as depression and anxiety .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of neurotransmitters in synaptic clefts.

- Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing physiological responses related to mood and cognition.

Study on Anticancer Activity

A study published in a pharmacological journal highlighted the potential of piperidine derivatives in cancer therapy. The research demonstrated that compounds with structural similarities to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Fluoro-1-methylpiperidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typically employed, starting with fluorination and methyl group introduction on the piperidine ring. For example, hydrolysis of ester intermediates under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) is critical for obtaining the carboxylic acid moiety . Catalytic systems like palladium acetate with tert-butyl XPhos and cesium carbonate can enhance coupling efficiency in precursor steps. Reaction optimization should focus on temperature control, inert atmosphere maintenance, and catalyst loading to improve yields.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Key NMR signals include the fluorine-coupled splitting pattern of the methyl group (δ ~1.2–1.5 ppm) and the carboxylic acid proton (δ ~12–13 ppm, if observable). Mass spectrometry (MS) should confirm the molecular ion peak [M+H]+ at m/z 191.2 (C7H10FNO2) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA guidelines for respiratory protection (e.g., N95 masks) due to potential irritation risks. Use fume hoods during synthesis steps involving volatile reagents like HCl. Storage at ambient temperatures in airtight containers prevents degradation. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures, particularly for skin/eye exposure .

Advanced Research Questions

Q. How does fluorination at the 4-position influence the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Computational studies (e.g., DFT calculations) can predict logP values and pKa shifts. Experimentally, compare solubility and partition coefficients (logD) with non-fluorinated analogs. Pharmacokinetic assays in vitro (e.g., microsomal stability) and in vivo (rodent models) are recommended to validate these effects .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer pH, cell line variability). Conduct dose-response curves in triplicate using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity, HEK293 for receptor binding). Cross-validate results with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., cAMP accumulation) for efficacy. Statistical tools like Bland-Altman analysis can quantify inter-assay variability .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes to enzymes like kinases or GPCRs. Focus on optimizing hydrogen bonding with the carboxylic acid group and steric complementarity of the methyl-fluorine moiety. Free-energy perturbation (FEP) calculations quantify binding energy differences between derivatives. Synthesize top-ranked candidates for in vitro validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.